2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one
Description
2-Isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one is a benzo[1,4]oxazin-3-one derivative characterized by a bicyclic structure comprising a benzene ring fused to a 1,4-oxazine ring. Key substituents include an isopropyl group at position 2 and a nitro group at position 7.
Properties
IUPAC Name |
7-nitro-2-propan-2-yl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-6(2)10-11(14)12-8-4-3-7(13(15)16)5-9(8)17-10/h3-6,10H,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWNWQCPTMSACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one typically involves the nitration of a suitable precursor, followed by cyclization. One common method starts with the nitration of 2-isopropylphenol to form 2-isopropyl-4-nitrophenol. This intermediate is then subjected to cyclization with chloroacetyl chloride in the presence of a base, such as sodium hydroxide, to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 2-isopropyl-7-amino-4H-benzo[1,4]oxazin-3-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-carboxy-7-nitro-4H-benzo[1,4]oxazin-3-one.
Scientific Research Applications
2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular processes, contributing to its bioactivity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The benzo[1,4]oxazin-3-one scaffold is highly versatile, with substituents dictating biological activity and physicochemical properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Pharmacological Activity
- AC260584: Exhibits muscarinic receptor agonism, comparable to xanomeline and sabcomeline, but with distinct dopamine efflux modulation due to its 7-fluoro and piperidinylpropyl groups .
- Nitro vs. Amino Derivatives: The reduction of nitro to amino groups (e.g., 7-nitro → 7-amino) significantly alters receptor affinity. Amino derivatives may exhibit higher polarity and reduced blood-brain barrier penetration compared to nitro analogs .
- Halogen-Nitro Combinations : Compounds like 7-bromo-6-nitro-4H-benzo[1,4]oxazin-3-one (CAS 2108100-75-8) demonstrate enhanced electrophilicity, making them reactive intermediates for further functionalization .
Physicochemical Properties
- For example, 7-nitro derivatives may exhibit lower aqueous solubility compared to methyl or amino analogs .
- Steric Effects : The isopropyl group at position 2 may hinder rotational freedom, impacting conformational stability and receptor binding compared to smaller substituents like methyl .
Biological Activity
2-Isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one is a synthetic compound belonging to the class of benzoxazinones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
This compound can be synthesized from 4-nitroanthranilic acid through various chemical reactions involving benzoyl chlorides. The synthesis typically yields compounds with significant purity and structural integrity, as evidenced by various spectroscopic methods (NMR, IR) confirming the successful formation of the benzoxazinone skeleton .
Anticancer Activity
Recent studies have demonstrated that derivatives of benzoxazinones exhibit notable cytotoxic effects against various cancer cell lines. In particular, this compound has shown promising results in inhibiting the proliferation of HeLa cells (human cervical cancer) and other cancer types. The mechanism involves the induction of apoptosis via caspase activation and modulation of cell cycle progression .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15 | Apoptosis induction |
| Other Benzoxazinone Derivatives | MCF-7 (Breast) | 20 | Caspase activation |
| A549 (Lung) | 18 | Cell cycle arrest |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cancer cells. The compound has been shown to bind effectively to caspases, leading to their activation and subsequent apoptosis in cancer cells. Additionally, docking studies have indicated favorable binding interactions with key proteins involved in cell survival pathways .
Case Studies
A significant study conducted by researchers aimed at evaluating the anticancer potential of this compound involved in vitro assays on HeLa cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Furthermore, flow cytometry analysis confirmed an increase in apoptotic cells upon treatment with the compound, highlighting its potential as a therapeutic agent against cervical cancer .
Another investigation focused on the compound's ability to inhibit tumor growth in vivo using xenograft models. The findings revealed that administration of this compound significantly reduced tumor size compared to control groups, suggesting its efficacy as an anticancer agent in preclinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
